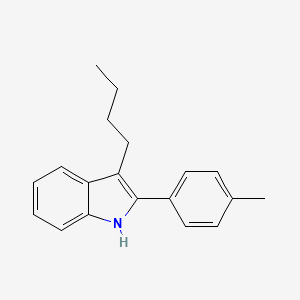
1H-Indole, 3-butyl-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-butyl-2-(4-methylphenyl)- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 1H-Indole, 3-butyl-2-(4-methylphenyl)-, the following steps can be employed:
Formation of the indole ring: React phenylhydrazine with a suitable aldehyde or ketone to form the indole ring.
Introduction of the butyl group: Use a Grignard reagent or an organolithium reagent to introduce the butyl group at the 3-position of the indole ring.
Introduction of the 4-methylphenyl group: Employ a Friedel-Crafts alkylation reaction to introduce the 4-methylphenyl group at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of 1H-Indole, 3-butyl-2-(4-methylphenyl)- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-butyl-2-(4-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole, 3-butyl-2-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-butyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-bis(4-methylphenyl)-: Another indole derivative with two 4-methylphenyl groups at the 2 and 3 positions.
1H-Indole, 4-(3-methyl-2-buten-1-yl)-: An indole derivative with a 3-methyl-2-buten-1-yl group at the 4-position.
Uniqueness
1H-Indole, 3-butyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
785815-30-7 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
3-butyl-2-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C19H21N/c1-3-4-7-17-16-8-5-6-9-18(16)20-19(17)15-12-10-14(2)11-13-15/h5-6,8-13,20H,3-4,7H2,1-2H3 |
InChI Key |
RLQPFWOKKJQHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















